![molecular formula C4H10Si3 B231466 Dimethyl([(silylmethyl)silyl]methyl)silane CAS No. 18827-17-3](/img/structure/B231466.png)
Dimethyl([(silylmethyl)silyl]methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl([(silylmethyl)silyl]methyl)silane, also known as DMSMS, is a silicon-based compound that has gained attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Dimethyl([(silylmethyl)silyl]methyl)silane is not fully understood, but it is believed to involve the transfer of silicon atoms to other molecules, leading to the formation of new compounds. This compound has been shown to react with a variety of organic and inorganic compounds, including metal salts, aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can induce cytotoxicity in cancer cells and has potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the development of silicon-based biomaterials for tissue engineering applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dimethyl([(silylmethyl)silyl]methyl)silane in lab experiments is its high reactivity and versatility, which allows for the synthesis of a wide range of organosilicon compounds. However, the use of this compound requires careful handling and safety measures due to its hazardous nature. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for the study of Dimethyl([(silylmethyl)silyl]methyl)silane. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Additionally, this compound has potential applications in the development of new silicon-based materials for electronic and optoelectronic devices, as well as in the field of tissue engineering. Finally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
Dimethyl([(silylmethyl)silyl]methyl)silane can be synthesized through the reaction of chloromethylsilane with lithium bis(trimethylsilyl)amide. The synthesis method involves the use of hazardous chemicals and requires careful handling and safety measures.
Aplicaciones Científicas De Investigación
Dimethyl([(silylmethyl)silyl]methyl)silane has been used in various scientific research applications, including as a reagent for the synthesis of organosilicon compounds, as a reducing agent for the reduction of metal salts, and as a source of silicon for the growth of silicon-based thin films. Additionally, this compound has been studied for its potential use in the development of silicon-based materials for electronic and optoelectronic devices.
Propiedades
| 18827-17-3 | |
Fórmula molecular |
C4H10Si3 |
Peso molecular |
142.38 g/mol |
InChI |
InChI=1S/C4H10Si3/c1-7(2)4-6-3-5/h3-4H2,1-2H3 |
Clave InChI |
QWIPNWXGWANSLI-UHFFFAOYSA-N |
SMILES |
C[Si](C)C[Si]C[Si] |
SMILES canónico |
C[Si](C)C[Si]C[Si] |
Sinónimos |
5-Methyl-1,3,5-trisilahexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


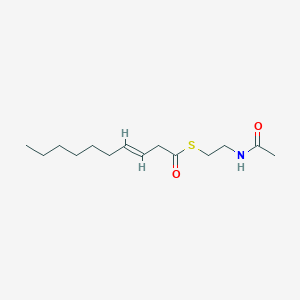
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
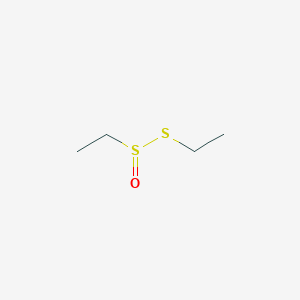
![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)
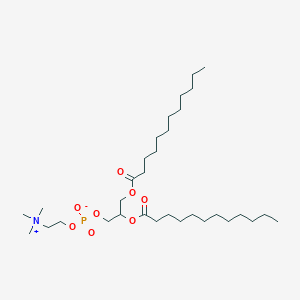
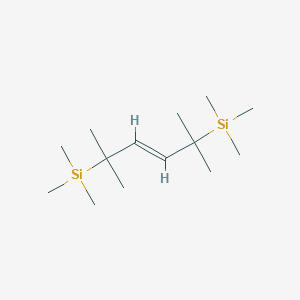
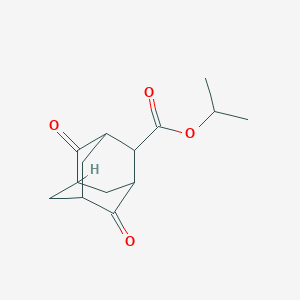
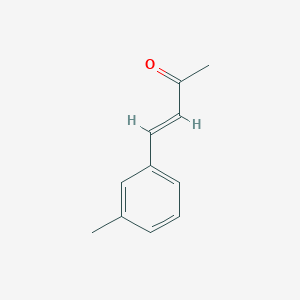
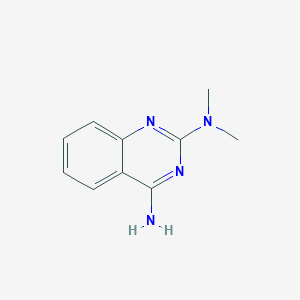
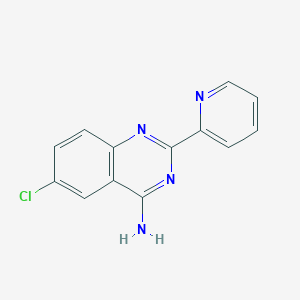
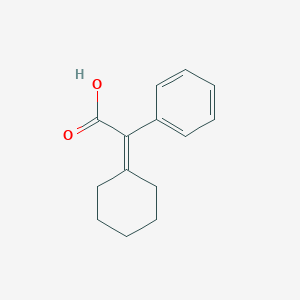
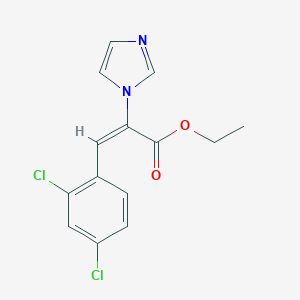
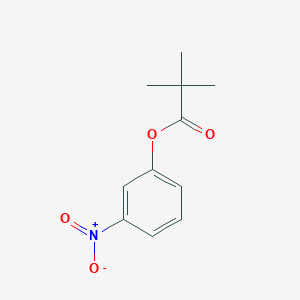
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
